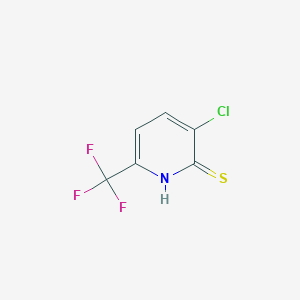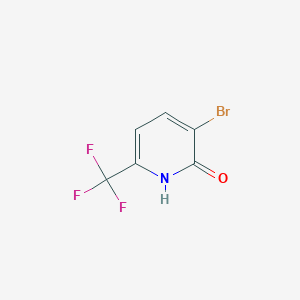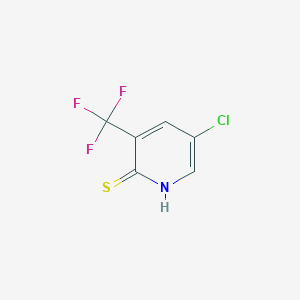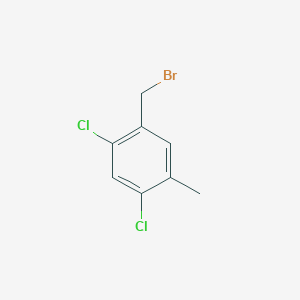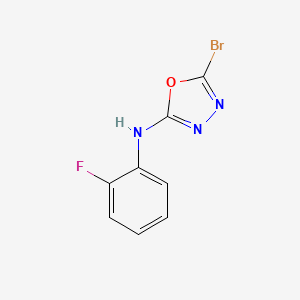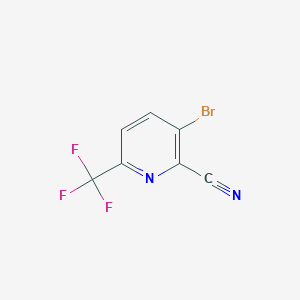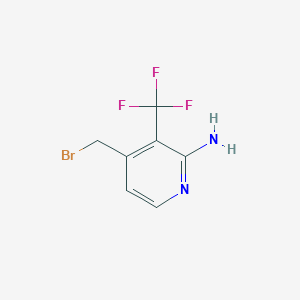
(3-Fluoro-4-(3-(4-methylpiperidin-1-yl)propoxy)phenyl)boronic acid hydrochloride
Descripción general
Descripción
“(3-Fluoro-4-(3-(4-methylpiperidin-1-yl)propoxy)phenyl)boronic acid hydrochloride” is a chemical compound with the molecular formula C15H24BClFNO3 . It has a molecular weight of 331.6 g/mol .
Chemical Reactions Analysis
As mentioned earlier, boronic acids are commonly used in Suzuki–Miyaura coupling reactions . They can react with arenediazonium tetrafluoroborates, iodonium salts, and iodanes .Aplicaciones Científicas De Investigación
Optical Modulation in Nanotechnology : Phenyl boronic acids, including fluorophenyl derivatives, are crucial for optical modulation. A study demonstrated the use of phenyl boronic acids conjugated to polymers for quenching near-infrared fluorescence in response to saccharide binding. This is particularly useful in the context of saccharide recognition and has implications for nanotechnology applications (Mu et al., 2012).
Synthesis and Crystal Structure Analysis : Research on amino-3-fluorophenyl boronic acid, a close relative, involved its synthesis and crystal structure measurement. Such studies are foundational for understanding the properties of similar compounds and their potential applications in creating glucose sensing materials and other chemical applications (Das et al., 2003).
Chemical Properties of Fluorine Substituents : The inclusion of fluorine atoms in phenylboronic compounds significantly influences their chemical properties. This has applications in organic synthesis, analytical chemistry, materials’ chemistry, biology, and medicine, particularly due to the Lewis acidity of boron atoms in these compounds (Gozdalik et al., 2017).
Fluorescence Quenching Studies : Studies on boronic acid derivatives, including fluorophenyl boronic acids, have been conducted in the context of fluorescence quenching. This research is relevant to understanding the interaction of these compounds with various solvents and could have applications in analytical chemistry (Geethanjali et al., 2015).
Crystal Structure and DFT Study : Further research includes the synthesis and crystal structure analysis of compounds similar to "(3-Fluoro-4-(3-(4-methylpiperidin-1-yl)propoxy)phenyl)boronic acid hydrochloride". These studies provide insights into the molecular structure and potential interactions of these compounds, which is valuable for pharmaceutical and biological applications (Huang et al., 2021).
Propiedades
IUPAC Name |
[3-fluoro-4-[3-(4-methylpiperidin-1-yl)propoxy]phenyl]boronic acid;hydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H23BFNO3.ClH/c1-12-5-8-18(9-6-12)7-2-10-21-15-4-3-13(16(19)20)11-14(15)17;/h3-4,11-12,19-20H,2,5-10H2,1H3;1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VPVDUULQHITRNB-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B(C1=CC(=C(C=C1)OCCCN2CCC(CC2)C)F)(O)O.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H24BClFNO3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
331.6 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(3-Fluoro-4-(3-(4-methylpiperidin-1-yl)propoxy)phenyl)boronic acid hydrochloride | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



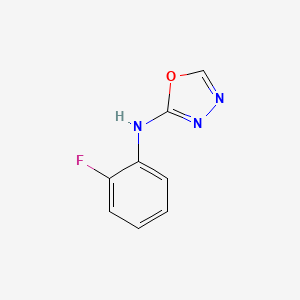
![Methyl 3-(2,4-dichloropyrido[2,3-d]pyrimidin-7-yl)benzoate](/img/structure/B1409206.png)
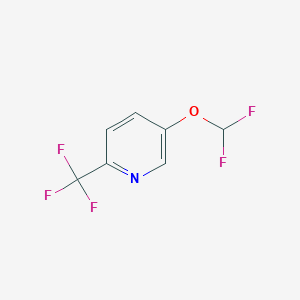
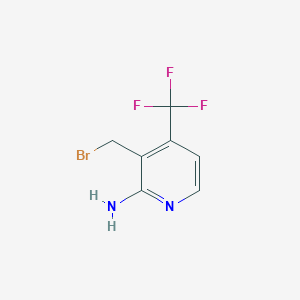
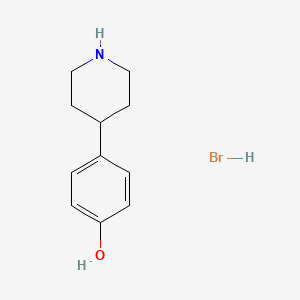
![2-((3-Benzoyl-6-chloroimidazo[1,2-a]pyridin-8-yl)oxy)-1-phenylethanone](/img/structure/B1409213.png)
